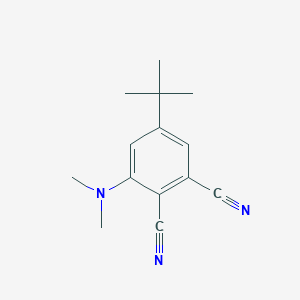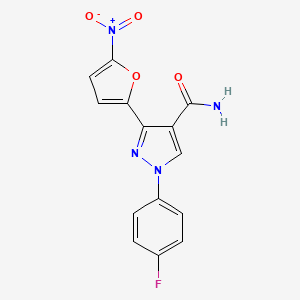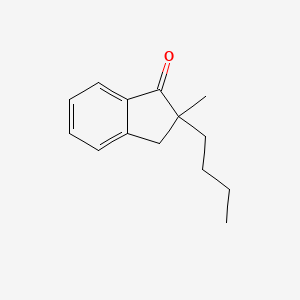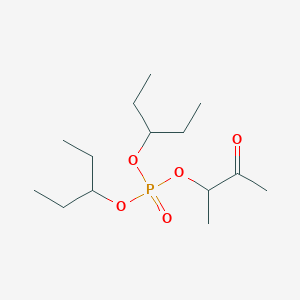
3-Oxobutan-2-yl dipentan-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutan-2-yl dipentan-3-yl phosphate is a chemical compound with the molecular formula C12H23O6P. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutan-2-yl dipentan-3-yl phosphate typically involves the reaction of 3-oxobutan-2-yl chloride with dipentan-3-yl phosphate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobutan-2-yl dipentan-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Oxobutan-2-yl dipentan-3-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 3-Oxobutan-2-yl dipentan-3-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as a catalyst or inhibitor in various biochemical reactions, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxobutan-2-yl dipentan-3-yl phosphate: Known for its unique structure and properties.
3-Oxobutan-2-yl dipentan-3-yl sulfate: Similar in structure but with different functional groups.
3-Oxobutan-2-yl dipentan-3-yl nitrate: Another similar compound with distinct chemical properties.
Uniqueness
This compound stands out due to its specific phosphate group, which imparts unique reactivity and applications compared to its sulfate and nitrate counterparts .
Propriétés
Numéro CAS |
61010-64-8 |
|---|---|
Formule moléculaire |
C14H29O5P |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
3-oxobutan-2-yl dipentan-3-yl phosphate |
InChI |
InChI=1S/C14H29O5P/c1-7-13(8-2)18-20(16,17-12(6)11(5)15)19-14(9-3)10-4/h12-14H,7-10H2,1-6H3 |
Clé InChI |
HOMFYAMFCJPWGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OP(=O)(OC(C)C(=O)C)OC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



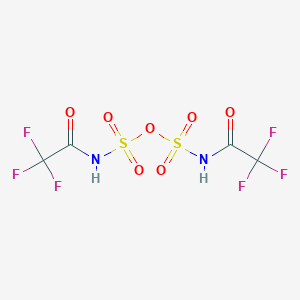
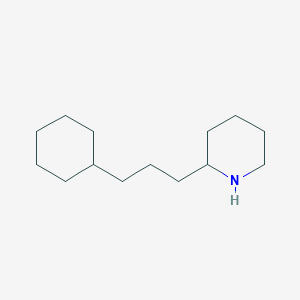
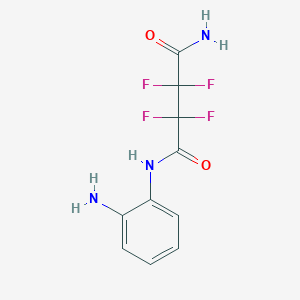
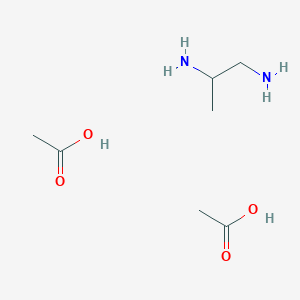
![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
